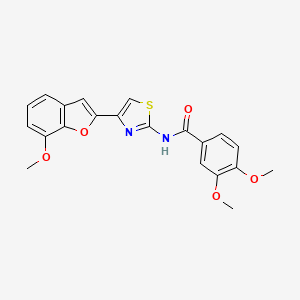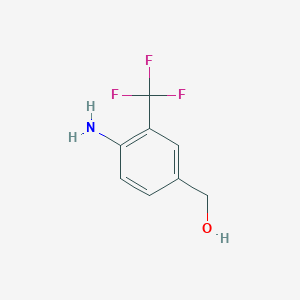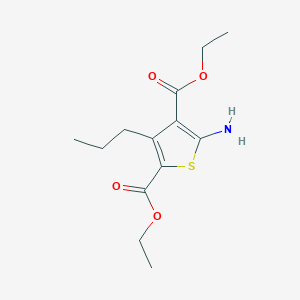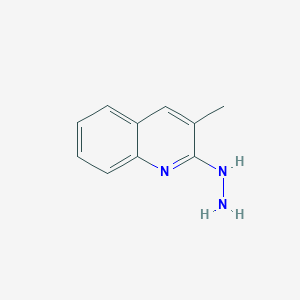
3,4-dimethoxy-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3,4-dimethoxy-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups, including a benzamide, a thiazole, and a benzofuran . Benzamides are a significant class of amide compounds that have been widely used in various industries, including medical, industrial, biological, and potential drug industries .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Benzamides generally have a high melting point and are soluble in many organic solvents .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Heterocyclic Compounds
Research has demonstrated the synthesis of new chemical structures based on the reaction of specific derivatives, leading to the development of compounds with potential anti-inflammatory and analgesic activities. For instance, a study highlighted the synthesis of novel compounds derived from visnaginone and khellinone, which exhibited significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, compared with standard drugs like sodium diclofenac (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antimicrobial Evaluation
The antimicrobial properties of thiazole derivatives have been a focal point of research. Studies indicate that certain derivatives show promising antimicrobial activity against a range of gram-positive and gram-negative bacteria, as well as antifungal properties. Specifically, derivatives substituted with electron-donating groups like hydroxyl and amino groups displayed maximum antimicrobial activity, highlighting the potential for developing new antimicrobial agents (A. Chawla, 2016).
Potential Therapeutic Properties
Research into the synthesis and characterization of various derivatives has led to the discovery of compounds with potential biological activity, including anticancer and antibacterial properties. For example, a study synthesized and characterized compounds showing moderate to excellent anticancer activity against several cancer cell lines, suggesting a promising avenue for future drug development (B. Ravinaik et al., 2021).
Structural and Mechanistic Insights
Further research has provided structural and mechanistic insights into the synthesized compounds, aiding in the understanding of their biological activities. This includes studies on the synthesis, characterisation, docking studies, and antimicrobial evaluation of ethyl benzodioxophosphol-oxothiazolidin-thiophene-carboxylates, highlighting the role of structural motifs in antimicrobial activity (YN Spoorthy et al., 2021).
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c1-25-15-8-7-13(10-18(15)27-3)20(24)23-21-22-14(11-29-21)17-9-12-5-4-6-16(26-2)19(12)28-17/h4-11H,1-3H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPKHRAMKOAQRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2562716.png)
![1-Methyl-4-[[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]pyridin-2-one](/img/structure/B2562717.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2562718.png)
![3-[5-Amino-3-(4-chlorophenyl)pyrazolyl]thiolane-1,1-dione](/img/structure/B2562719.png)




![2-[4-(2-formyl-1H-pyrrol-1-yl)phenyl]acetic acid](/img/structure/B2562730.png)
![3-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2562732.png)
![4-bromo-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol](/img/structure/B2562734.png)
![[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanamine;hydrochloride](/img/structure/B2562735.png)